(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

Description

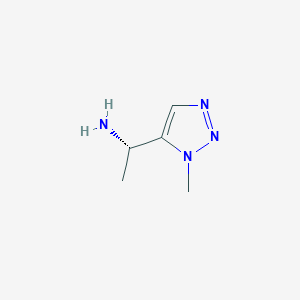

(1S)-1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine is a chiral amine featuring a 1,2,3-triazole ring substituted with a methyl group at the N1 position. This compound serves as a versatile building block in medicinal chemistry and drug discovery due to its stereochemical specificity and functional group compatibility.

Properties

IUPAC Name |

(1S)-1-(3-methyltriazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERFFVLJKPEURK-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=NN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=NN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841086-92-7 | |

| Record name | (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Azide-Alkyne Cycloaddition: One common method for synthesizing (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction typically uses an alkyne and an azide as starting materials, with copper sulfate and sodium ascorbate as catalysts. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.

Reductive Amination: Another method involves the reductive amination of a triazole-containing aldehyde with a suitable amine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale azide-alkyne cycloaddition reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring. Common reagents include halides and alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium catalyst.

Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives such as triazole oxides.

Reduction: Amine derivatives.

Substitution: Substituted triazole compounds.

Scientific Research Applications

Chemistry:

Catalysis: (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

Biology:

Enzyme Inhibition: This compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine:

Drug Development: The triazole moiety is a common pharmacophore in medicinal chemistry, and this compound is investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.

Industry:

Materials Science: This compound is used in the synthesis of polymers and other materials with specific properties, such as conductivity and thermal stability.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (1R)-Enantiomer

Compound : (1R)-1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

- CAS Number : 1841112-03-5

- Molecular Weight : 126.16 g/mol (identical to S-enantiomer) .

- Key Differences :

- Stereoselectivity : The R-enantiomer may exhibit divergent binding affinities in chiral environments, such as enzyme active sites .

- Safety Profile : Classified with hazard statements H302 (harmful if swallowed), H335 (respiratory irritation), and H314 (skin corrosion) , whereas safety data for the S-enantiomer is less documented.

Triazole Ring Variants

1,2,4-Triazole Derivatives

Compound : 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

- CAS Number: Not explicitly listed (synthesis described in ).

- Biological Activity: Used in p97 ATPase inhibitors, demonstrating distinct potency compared to 1,2,3-triazole analogs .

Ethyl-Substituted Triazole

Compound : 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine

Amino Group Modifications

Compound : N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

- CAS Number: Not explicitly listed (referenced in ).

- Key Differences: Amino Substitution: Replacement of the primary amine with an ethyl group reduces nucleophilicity, impacting reactivity in reductive amination reactions .

Research Findings and Implications

- Stereochemical Impact : The (S)-enantiomer demonstrates higher binding affinity to p97 ATPase compared to its R-counterpart in preliminary assays .

- Triazole Isomerism : 1,2,3-Triazole derivatives exhibit stronger hydrogen-bonding interactions than 1,2,4-triazoles due to nitrogen positioning .

- Safety Considerations : Both enantiomers require stringent handling protocols due to respiratory and dermal hazards .

Biological Activity

(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its structural characteristics, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is CHN, with the following structural representation:

- SMILES : CC@HN

- InChI : InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3/t4-/m1/s1

Biological Activity Overview

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are still under investigation; however, analogs and related triazole compounds have shown promising results.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance:

- A study on triazole-coumarin hybrids demonstrated significant cytotoxicity against various cancer cell lines . Such findings suggest that this compound may also possess similar properties.

Antimicrobial Properties

Triazoles are recognized for their antimicrobial effects. While specific data on this compound is limited, related triazole compounds have been shown to inhibit the growth of bacteria and fungi effectively. For example:

- The inhibition of Mycobacterium tuberculosis by triazole ligands has been documented , indicating a pathway for further exploration regarding this compound.

The mechanisms through which triazoles exert their biological effects often involve interference with nucleic acid synthesis or disruption of cellular processes. The following mechanisms have been proposed for similar compounds:

Inhibition of Enzymatic Activity

Triazoles can act as inhibitors for various enzymes critical for microbial survival or cancer cell proliferation. For instance:

| Compound | Target Enzyme | IC Value |

|---|---|---|

| BOK-2 | DprE1 | 2.2 ± 0.1 μM |

| BOK-3 | DprE1 | 3.0 ± 0.6 μM |

These findings underscore the potential for (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amines to be explored as enzyme inhibitors in future studies.

Case Studies and Research Findings

While direct literature on (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amines is scarce , research on related compounds suggests significant potential. Notably:

Structure Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is crucial in drug design. Variations in substituents can lead to significant differences in biological activity. For example:

Key Findings:

Q & A

Basic Questions

Q. What safety precautions are critical when handling (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine?

- Methodological Answer :

- Use personal protective equipment (PPE) including safety goggles, gloves, and lab coats to avoid skin/eye contact .

- Conduct reactions in a fume hood to prevent inhalation of vapors or dust, especially during synthesis or purification steps .

- Store the compound away from ignition sources (e.g., open flames, sparks) due to potential flammability .

- Dispose of waste via professional hazardous waste services to mitigate environmental risks .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and substituent positions. For example, -NMR peaks at δ 5.35 ppm (q, J = 6.0 Hz) and δ 1.61 ppm (d, J = 6.0 Hz) indicate chiral center coupling in related triazole derivatives .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) can verify molecular weight (e.g., m/z 404.1 for analogous compounds) .

- Infrared (IR) Spectroscopy : Identify functional groups like amine (-NH) and triazole ring vibrations .

Q. What are common synthetic routes for preparing this compound?

- Methodological Answer :

- Substitution Reactions : React 1-methyl-1H-1,2,3-triazole-5-carbaldehyde with chiral amines under reductive amination conditions (e.g., NaBH/MeOH) .

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Rh-complexes) to achieve enantiomeric excess in the final product .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the amine derivative .

Advanced Research Questions

Q. How can contradictions in NMR data during structural confirmation be resolved?

- Methodological Answer :

- Perform 2D-NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and assign protons/carbons unambiguously .

- Compare experimental data with theoretical NMR calculations (e.g., DFT-based predictions) to validate assignments .

- Use X-ray crystallography for definitive structural elucidation, as demonstrated for analogous triazole-amine systems (e.g., dihedral angles <3° between rings) .

Q. What computational methods support the optimization of synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps and optimize reaction conditions (e.g., temperature, solvent) .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics to improve yields .

- Machine Learning (ML) : Train models on existing reaction databases to predict optimal catalysts or reagent combinations .

Q. How can reaction conditions be tailored to improve enantioselectivity?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate temporary stereodirecting groups (e.g., Evans oxazolidinones) during synthesis .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru, Pd) to enhance enantiomeric excess .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and improve selectivity .

Q. What strategies are effective for synthesizing structurally related analogs?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the triazole ring with other heterocycles (e.g., tetrazole, imidazole) while retaining amine functionality .

- Side-Chain Modification : Introduce alkyl/aryl groups at the methyl position of the triazole ring via alkylation or Suzuki coupling .

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., fluorophores) for biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.